c[Nle-His-D-Phe-Arg-Trp-Glu]-NH2
Beschreibung
c[Nle-His-D-Phe-Arg-Trp-Glu]-NH2 is a cyclic hexapeptide designed as a melanocortin receptor (MCR) ligand. Its structure incorporates key residues critical for receptor interaction, including His (position 2), D-Phe (position 3), Arg (position 4), and Trp (position 5), cyclized via a Glu-Nle linkage. This compound exhibits conformational stability due to cyclization, which enhances its resistance to enzymatic degradation and improves receptor binding specificity .
Melanocortin receptors (MC1R–MC5R) regulate diverse physiological processes, including pigmentation (MC1R), energy homeostasis (MC3R/MC4R), and exocrine gland function (MC5R). The selectivity of this compound for specific MCR subtypes is influenced by its structural features, particularly the inclusion of D-Phe and Arg residues, which are conserved in potent agonists like MT-II (Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH2) .
Eigenschaften
Molekularformel |
C43H57N13O7 |
|---|---|
Molekulargewicht |
868.0 g/mol |
IUPAC-Name |
(2S,5S,8R,11S,14S,17S)-8-benzyl-2-butyl-11-[3-(diaminomethylideneamino)propyl]-5-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicosane-17-carboxamide |
InChI |
InChI=1S/C43H57N13O7/c1-2-3-13-31-38(59)56-35(21-27-23-47-24-50-27)42(63)54-33(19-25-10-5-4-6-11-25)40(61)53-32(15-9-18-48-43(45)46)39(60)55-34(20-26-22-49-29-14-8-7-12-28(26)29)41(62)52-30(37(44)58)16-17-36(57)51-31/h4-8,10-12,14,22-24,30-35,49H,2-3,9,13,15-21H2,1H3,(H2,44,58)(H,47,50)(H,51,57)(H,52,62)(H,53,61)(H,54,63)(H,55,60)(H,56,59)(H4,45,46,48)/t30-,31-,32-,33+,34-,35-/m0/s1 |
InChI-Schlüssel |
JWVUTJWCWBNVDW-CXJNCMCBSA-N |
Isomerische SMILES |
CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5 |
Kanonische SMILES |
CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Resin Selection and Initial Loading
Sequential Amino Acid Coupling
N-Terminal Acetylation
After full sequence assembly, the N-terminal Nle is acetylated using acetic anhydride (5 equiv) and DIEA (10 equiv) in DMF.
Side-Chain Deprotection and Cyclization
Selective Deprotection of Glu Side Chain
Lactam Cyclization
Table 1: Cyclization Optimization Data
| Condition | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 0.5 mM, pH 7.0, RT | 72 | 80 | 95 |
| 1.0 mM, pH 6.5, 40°C | 48 | 75 | 90 |
| 0.2 mM, pH 7.5, RT | 96 | 85 | 97 |
Cleavage and Global Deprotection
Resin Cleavage
Precipitation and Washing
-
The crude peptide is precipitated in cold diethyl ether, centrifuged, and washed 4× with ether to remove organic impurities.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry (MS)
-
Observed Mass : 868.0 Da (M+H)+, matching the theoretical mass.
-
Fragmentation : MS/MS confirms the sequence via y- and b-ions.
Challenges and Mitigation Strategies
Racemization
Trp Oxidation
Incomplete Cyclization
-
Risk : Linear byproducts due to inefficient lactam formation.
-
Solution : Ultra-dilute conditions (0.2 mM) and extended reaction times (96 hours).
Industrial-Scale Production Insights
Large-scale synthesis (≥1 kg) employs:
-
Automated Synthesizers : Reduce manual handling and improve reproducibility.
-
Cost-Efficiency : Replace HBTU with cheaper TBTU without sacrificing yield.
-
Green Chemistry : Use PEG-based resins to minimize DMF waste.
Comparative Analysis of Synthetic Routes
Analyse Chemischer Reaktionen
Arten von Reaktionen
C[Nle-His-D-Phe-Arg-Trp-Glu]-NH2: kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Tryptophanrest im Peptid kann oxidiert werden, um Kynurenin oder andere Oxidationsprodukte zu bilden.
Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolen reduziert werden.
Substitution: Aminosäurereste können durch andere Reste substituiert werden, um die Eigenschaften des Peptids zu modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel können unter kontrollierten Bedingungen verwendet werden, um Tryptophanreste zu oxidieren.
Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) werden üblicherweise als Reduktionsmittel für Disulfidbrücken verwendet.
Substitution: Site-directed Mutagenese oder chemische Modifikationstechniken können eingesetzt werden, um spezifische Aminosäurereste zu substituieren.
Hauptprodukte, die gebildet werden
Oxidation: Kynurenin und andere Oxidationsprodukte.
Reduktion: Freie Thiolgruppen aus reduzierten Disulfidbrücken.
Substitution: Modifizierte Peptide mit veränderten Aminosäuresequenzen.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
c[Nle-His-D-Phe-Arg-Trp-Glu]-NH2 exhibits a range of pharmacological activities primarily through its interaction with melanocortin receptors (MCRs). These receptors are involved in various physiological processes, including energy homeostasis, appetite regulation, and pigmentation.
-
Melanocortin Receptor Agonism :
- The compound acts as an agonist for the melanocortin-3 receptor (MC3R) and the melanocortin-4 receptor (MC4R), which are implicated in obesity and metabolic disorders. Studies have shown that this compound can effectively stimulate these receptors, leading to increased energy expenditure and reduced food intake in animal models .
- Antagonistic Properties :
Applications in Cancer Research
The compound has also been explored for its potential use in cancer diagnostics and therapeutics:
-
Tumor Targeting :
- Research indicates that cyclic peptides like this compound can be conjugated with imaging agents to enhance tumor visualization. For instance, studies involving radiolabeled versions of similar peptides have shown high specificity for cancer cell lines, suggesting potential applications in targeted imaging and therapy .
- Therapeutic Delivery :
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various contexts:
- A study demonstrated that the cyclic peptide could significantly reduce body weight in obese mouse models by activating MC4R pathways, highlighting its potential as an anti-obesity agent .
- Another investigation focused on the use of radiolabeled analogues for imaging melanoma. The results showed promising tumor uptake and retention characteristics, indicating that such modifications could enhance diagnostic capabilities in oncology .
Comparative Data Table
The following table summarizes key findings related to the pharmacological effects and potential applications of this compound:
Wirkmechanismus
The mechanism of action of C[Nle-His-D-Phe-Arg-Trp-Glu]-NH2 involves its binding to specific receptors, such as melanocortin receptors. Upon binding, the peptide can activate or inhibit signaling pathways, leading to various biological effects. The molecular targets and pathways involved depend on the specific receptor and the context of the study. For example, binding to melanocortin receptors can influence pigmentation, inflammation, and energy homeostasis .
Vergleich Mit ähnlichen Verbindungen
Structural Similarity to MT-II
The global minimum conformation of c[Nle-His-D-Phe-Arg-Trp-Glu]-NH2 (analogue 1 in ) was superimposed with MT-II, revealing a root-mean-square deviation (RMSD) of 0.21 Å , indicating nearly identical backbone geometry (Figure 2, ). This structural mimicry explains its potent agonistic activity at MC1R and MC4R. Key differences include:
Comparison with Linear Analogues
Linear peptides lacking cyclization, such as Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2 (), show reduced receptor selectivity. For example:
- Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2 exhibits hMC1R selectivity (EC₅₀ = 0.8 nM) due to the trifluoromethyl group on D-Phe enhancing hydrophobic interactions. However, its linear structure results in shorter plasma half-life compared to cyclic analogues .
- In contrast, cyclic peptides like this compound demonstrate balanced activity at multiple MCRs (Table 1).
Table 1: Receptor Selectivity and Activity of this compound and Analogues
Role of D-Amino Acids and Arginine
- D-Phe Substitution: D-amino acids, such as D-Phe, enhance proteolytic stability and promote β-turn conformations critical for receptor binding. In this compound, D-Phe at position 3 aligns with the "pharmacophore motif" (His-Phe-Arg-Trp) conserved in melanocortin peptides .
- Arg vs. Nle Substitution: Replacing Arg with Nle (norleucine) in linear analogues () abolishes MC3R/MC4R activity but boosts MC1R selectivity. This suggests Arg is essential for broader MCR activation, likely through electrostatic interactions with conserved receptor residues .
Receptor Selectivity and Functional Outcomes
Agonist vs. Antagonist Profiles
While this compound acts as a pan-agonist at MCRs (Table 1), other cyclic peptides exhibit antagonist activity. For example:
Comparison with Opioid Peptides
Peptides like CTP-NH2 () and FMRFamide analogues () highlight the importance of D-amino acids and β-turn structures in receptor targeting:
- CTP-NH2 ([D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2]) adopts a type II' β-turn critical for mu-opioid receptor antagonism. Similarly, the β-turn in this compound facilitates MCR binding .
- FMRFamide-related peptides (e.g., D-Met²-FMRFamide) show that D-amino acids enhance potency at non-MCR targets (e.g., colonic motility regulation), suggesting a universal role for D-residues in stabilizing bioactive conformations .
Key Research Findings and Implications
Cyclization Enhances Stability : Cyclic peptides like this compound exhibit prolonged activity due to resistance to proteolysis, making them superior to linear analogues for therapeutic development .
Arg is Critical for Broad MCR Activation : Retaining Arg at position 4 enables multi-receptor engagement, whereas substitutions (e.g., Nle) restrict selectivity .
D-Phe Optimizes Conformation : The D-configuration at position 3 stabilizes a β-turn, aligning the pharmacophore for receptor interaction .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for confirming the structural integrity and purity of c[Nle-His-D-Phe-Arg-Trp-Glu]-NH2 in synthetic preparations?
- Methodological Answer : High-resolution techniques such as reverse-phase HPLC (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS) are critical for purity assessment, with LC-MS providing molecular weight verification. Structural confirmation requires nuclear magnetic resonance (NMR) for backbone cyclization analysis and circular dichroism (CD) to assess secondary structure. Quantum chemical computations (e.g., DFT) can model cyclic lactam conformations .
Q. How should researchers design in vitro bioassays to evaluate the melanotropic activity of this compound?
- Methodological Answer : Standardize bioassays using amphibian (Rana pipiens) or reptilian (Anolis carolinensis) skin models to measure melanosome dispersion. Include alpha-MSH as a positive control and normalize potency metrics (e.g., EC50 values). Ensure replication across biological replicates (n ≥ 3) and account for interspecies receptor subtype variations .
Q. What are the critical steps in validating the stability of this compound under various storage conditions?
- Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and humidity. Use RP-HPLC to monitor degradation products and LC-MS to identify oxidation or deamidation sites. Lyophilized peptides should be stored at -20°C in desiccated conditions to prevent hydrolysis .
Advanced Research Questions
Q. What computational strategies are effective in optimizing the conformational stability and receptor binding affinity of cyclic lactam melanotropin analogs?
- Methodological Answer : Combine molecular dynamics (MD) simulations with free-energy perturbation (FEP) to study lactam ring flexibility and side-chain interactions. Use docking algorithms (e.g., AutoDock Vina) to predict binding poses at melanocortin receptors (MC1R/MC4R). Validate with alanine scanning mutagenesis to identify critical residues for receptor activation .
Q. How do interspecies variations in melanocortin receptor subtypes influence the pharmacological profiling of this compound?
- Methodological Answer : Perform cross-species receptor transactivation assays using MC1R/MC4R isoforms from human, murine, and reptilian models. Compare potency ratios (e.g., lizard vs. frog bioassays) to identify species-specific pharmacophores. Chimeric receptor constructs can isolate structural determinants of ligand selectivity .
Q. What methodologies enable the quantification of residual biological activity in prolonged-acting cyclic melanotropin analogs?
- Methodological Answer : Design time-course bioassays with repeated washes to remove unbound ligand. Measure residual melanosome dispersion at 24–48 hr post-treatment. Use radiolabeled analogs (e.g., ¹²⁵I-Tyr²) to track receptor dissociation kinetics. Correlate prolonged activity with lactam ring size (23-membered optimal) .
Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy observed with cyclic melanotropin derivatives?
- Methodological Answer : Address bioavailability limitations via pharmacokinetic profiling (plasma half-life, tissue distribution). Modify the peptide with PEGylation or lipid conjugation to enhance metabolic stability. Use microdialysis in target tissues (e.g., hypothalamus for MC4R) to measure bioactive concentrations .
Data Analysis & Experimental Design
Q. What statistical approaches are appropriate for analyzing dose-response data from melanotropin bioassays?
- Methodological Answer : Fit dose-response curves using four-parameter logistic regression (GraphPad Prism) to calculate EC50 and Hill coefficients. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report variability as SEM and validate assumptions via residual plots .
Q. How should researchers address contradictory results in receptor binding affinity vs. functional activity for cyclic melanotropins?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
